molecular formula C7H3F3N2OS B3003162 Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- CAS No. 1374831-01-2

Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-

Cat. No.: B3003162
CAS No.: 1374831-01-2
M. Wt: 220.17
InChI Key: DVPOOMZZUWFAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a trifluoromethyl group attached. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups are introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus trichloride for reduction, and halogenating agents such as N-bromosuccinimide for halogenation reactions. The conditions for these reactions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-, such as halogenated, nitrated, or aminated compounds, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- can be compared with other similar compounds such as:

The uniqueness of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity.

Properties

IUPAC Name

2-(trifluoromethyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-4(13)3-1-2-14-5(3)12-6/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPOOMZZUWFAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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